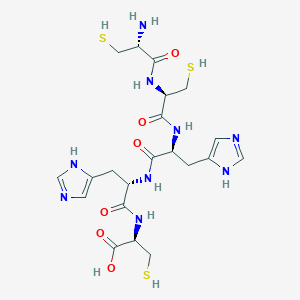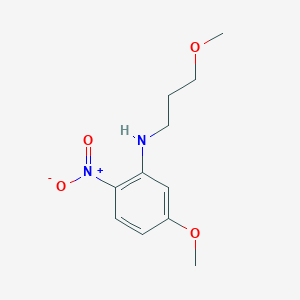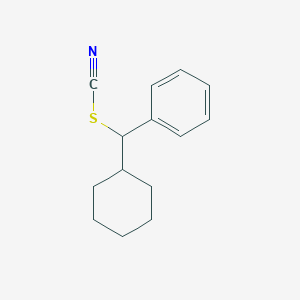![molecular formula C19H25ClN2O3 B12630250 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)(cyanomethoxy)methyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12630250.png)
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)(cyanomethoxy)methyl]-, 1,1-dimethylethyl ester, (3R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperidinecarboxylic acid, 3-[®-(3-chlorophenyl)(cyanomethoxy)methyl]-, 1,1-dimethylethyl ester, (3R)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and a cyanomethoxy moiety. Its molecular formula is C16H22ClNO3, and it is often used in research and industrial applications due to its versatile chemical properties.
准备方法
The synthesis of 1-Piperidinecarboxylic acid, 3-[®-(3-chlorophenyl)(cyanomethoxy)methyl]-, 1,1-dimethylethyl ester, (3R)- involves several steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is typically synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives.
Addition of the Cyanomethoxy Group: The cyanomethoxy group is added through a nucleophilic substitution reaction, using cyanomethanol as a reagent.
Esterification: The final step involves esterification to form the 1,1-dimethylethyl ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems .
化学反应分析
1-Piperidinecarboxylic acid, 3-[®-(3-chlorophenyl)(cyanomethoxy)methyl]-, 1,1-dimethylethyl ester, (3R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields .
科学研究应用
1-Piperidinecarboxylic acid, 3-[®-(3-chlorophenyl)(cyanomethoxy)methyl]-, 1,1-dimethylethyl ester, (3R)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
作用机制
The mechanism of action of 1-Piperidinecarboxylic acid, 3-[®-(3-chlorophenyl)(cyanomethoxy)methyl]-, 1,1-dimethylethyl ester, (3R)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological effects .
相似化合物的比较
1-Piperidinecarboxylic acid, 3-[®-(3-chlorophenyl)(cyanomethoxy)methyl]-, 1,1-dimethylethyl ester, (3R)- can be compared with other similar compounds, such as:
1-Piperidinecarboxylic acid, 3-(3-methyl-2-oxo-1-imidazolidinyl)-, 1,1-dimethylethyl ester, (3R)-: This compound has a similar piperidine ring structure but differs in the substituents attached to the ring.
1-Piperidinecarboxylic acid, 3-methyl-4-oxo-, 1,1-dimethylethyl ester, (3R)-: This compound also features a piperidine ring but has different functional groups, leading to distinct chemical properties and applications.
1-Piperidinecarboxylic acid, 3-[®-(2-aminoethoxy)(3-chlorophenyl)methyl]-, 1,1-dimethylethyl ester, (3R)-: This compound shares the chlorophenyl group but has an aminoethoxy substituent instead of the cyanomethoxy group.
属性
分子式 |
C19H25ClN2O3 |
|---|---|
分子量 |
364.9 g/mol |
IUPAC 名称 |
tert-butyl 3-[(3-chlorophenyl)-(cyanomethoxy)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25ClN2O3/c1-19(2,3)25-18(23)22-10-5-7-15(13-22)17(24-11-9-21)14-6-4-8-16(20)12-14/h4,6,8,12,15,17H,5,7,10-11,13H2,1-3H3 |
InChI 键 |
PCZNFWSDHDSFCP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)OCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12630177.png)


![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile](/img/structure/B12630191.png)
![Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]](/img/structure/B12630196.png)
![2-(3,5-Dimethoxyphenoxy)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12630202.png)

![(5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one](/img/structure/B12630211.png)
![3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B12630213.png)
![N,N-Dimethyl-1-{3-[(morpholin-2-yl)methoxy]pyridin-2-yl}methanamine](/img/structure/B12630214.png)
![6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B12630217.png)
![1-[8-(Triphenylmethoxy)octyl]thymine](/img/structure/B12630219.png)
![N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12630228.png)
